molecular formula C6H11BrO B1450422 3-(Bromomethyl)-2-methyloxolane CAS No. 1522150-01-1

3-(Bromomethyl)-2-methyloxolane

Cat. No.: B1450422
CAS No.: 1522150-01-1
M. Wt: 179.05 g/mol
InChI Key: ULWOPSMGNPPTBX-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-methyloxolane is an organic compound belonging to the class of oxolanes It features a five-membered ring with an oxygen atom and a bromomethyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2-methyloxolane typically involves the bromination of 2-methyloxolane. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing by-products and optimizing the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-2-methyloxolane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Formation of azido derivatives, thiol derivatives, or ethers.

    Oxidation: Formation of oxolane carboxylic acids or ketones.

    Reduction: Formation of 2-methyloxolane.

Scientific Research Applications

3-(Bromomethyl)-2-methyloxolane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-methyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-heteroatom bonds. The oxolane ring provides stability and influences the compound’s reactivity through electronic effects.

Comparison with Similar Compounds

    3-(Chloromethyl)-2-methyloxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Hydroxymethyl)-2-methyloxolane: Contains a hydroxymethyl group, making it more hydrophilic.

    3-(Methoxymethyl)-2-methyloxolane: Features a methoxymethyl group, affecting its reactivity and solubility.

Uniqueness: 3-(Bromomethyl)-2-methyloxolane is unique due to the presence of the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions

Properties

IUPAC Name

3-(bromomethyl)-2-methyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-5-6(4-7)2-3-8-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWOPSMGNPPTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromomethyl)-2-methyloxolane
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3-(Bromomethyl)-2-methyloxolane
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3-(Bromomethyl)-2-methyloxolane
Reactant of Route 4
3-(Bromomethyl)-2-methyloxolane
Reactant of Route 5
3-(Bromomethyl)-2-methyloxolane
Reactant of Route 6
3-(Bromomethyl)-2-methyloxolane

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